2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one
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Overview
Description
2-[(4-Benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a chromenone core, a benzylpiperidine moiety, and a carbonyl group, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one typically involves multi-step organic reactionsThe final step involves the formation of the carbonyl linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(4-Benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been studied for its potential to inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the chromenone core.
2-Benzylpiperidine: Similar structure but with different functional groups.
Benzylpiperazine: Contains a piperazine ring instead of piperidine
Uniqueness
2-[(4-Benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one is unique due to its combination of the chromenone core and benzylpiperidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(4-benzylpiperidine-1-carbonyl)-6-methylchromen-4-one |
InChI |
InChI=1S/C23H23NO3/c1-16-7-8-21-19(13-16)20(25)15-22(27-21)23(26)24-11-9-18(10-12-24)14-17-5-3-2-4-6-17/h2-8,13,15,18H,9-12,14H2,1H3 |
InChI Key |
KRNFHHKBSJYAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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